3-Piperidin-2-ylidenepentane-2,4-dione
Description
3-Piperidin-2-ylidenepentane-2,4-dione is a β-diketone derivative featuring a piperidine ring fused to the pentane-2,4-dione backbone via a conjugated enamine system. Its structure combines the electron-withdrawing properties of the dione moiety with the nitrogen-containing heterocyclic piperidine group, which may enhance solubility and bioactivity.
Properties
CAS No. |
108140-17-6 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-(2,3,4,5-tetrahydropyridin-6-yl)pent-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h12H,3-6H2,1-2H3/b10-7- |
InChI Key |
XEQYVJHALACNSA-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=NCCCC1)C(=O)C)O |
Isomeric SMILES |
CC(=O)C(=C1CCCCN1)C(=O)C |
Canonical SMILES |
CC(=O)C(=C1CCCCN1)C(=O)C |
Synonyms |
3-PIPERIDIN-2-YLIDENE-PENTANE-2,4-DIONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Dione Derivatives
The open-chain structure of this compound contrasts with cyclic diones like imidazolidin-2,4-dione (IM-3) or pyran-2,4-dione. DFT studies on pyran-diones () suggest that polarity and dipole moments are critical for intermolecular interactions; the piperidine group in the target compound could modulate these properties similarly .
Table 3: Bioactivity Comparison
The piperidine group in this compound may reduce toxicity risks compared to thiazolidinediones (e.g., Rosiglitazone), which exhibit cardiovascular and carcinogenic liabilities . Its open-chain structure could avoid the metabolic instability observed in cyclic diones, though empirical validation is needed.
Physicochemical and ADMET Properties
Table 4: ADMET Profiling
The piperidine moiety enhances BBB permeability compared to aryl-substituted diones (IM-3) or thiazolidinediones (SD-3), making it a candidate for CNS-targeted therapies . Its lower TPSA (vs. IM-3) may improve membrane permeability .
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